3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Description
The compound 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene (CAS: 219583-87-6) is a binaphthyl derivative featuring two iodine atoms at the 3-positions and methoxymethoxy (MOM) protecting groups at the 2-positions of each naphthalene ring (Figure 1). Its molecular formula is C₂₄H₂₀I₂O₄, with a molecular weight of 626.22 g/mol . The MOM groups enhance solubility and stability during synthetic procedures, while the iodines provide reactive sites for further functionalization, such as cross-coupling reactions. This compound is of interest in asymmetric catalysis and materials science due to its chiral binaphthyl backbone .
Properties
IUPAC Name |
3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20I2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYMUMYPJXEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1I)C3=C(C(=CC4=CC=CC=C43)I)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444909 | |
| Record name | 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142010-88-6, 219583-87-6 | |
| Record name | 3,3′-Diiodo-2,2′-bis(methoxymethoxy)-1,1′-binaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142010-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound features:
- Two Naphthalene Rings : Provides a stable aromatic system.
- Methoxymethoxy Groups : These electron-donating substituents may enhance solubility and influence electronic properties.
- Iodine Atoms : The presence of iodine enhances reactivity, making it suitable for various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C24H20I2O4 |
| Molecular Weight | 626.2 g/mol |
| CAS Number | 142010-88-6 |
| Purity | Typically 95% |
Biological Activity Overview
While the structural features suggest potential biological activities, there is currently no specific scientific data available on the biological activity or mechanism of action of this compound. However, the presence of iodine and methoxymethoxy groups may imply several possible interactions in biological systems.
Potential Applications
The unique characteristics of 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene suggest potential applications in various fields:
- Pharmaceuticals : Due to the presence of iodine, compounds with similar structures have been explored for their antibacterial and anticancer properties.
- Materials Science : Its unique electronic properties may be exploited in the development of organic electronic materials.
Related Compounds and Their Activities
To understand the potential biological implications of this compound, it is helpful to examine structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Iodo-naphthalene | Single iodine on naphthalene | Simpler structure with less reactivity |
| 3-Methoxynaphthalene | Methoxy group on naphthalene | Lacks halogen substitution |
| 4-Iodo-anisole | Iodine and methoxy on phenol | Aromatic system with different reactivity |
| 5-Iodouracil | Iodine substituted uracil | Biological activity as an anti-metabolite |
Case Studies and Research Findings
Currently, there are no published case studies specifically examining the biological activity of this compound. However, related compounds have shown various biological activities:
- Antimicrobial Activity : Compounds with iodine substitutions often exhibit antimicrobial properties, suggesting that this compound might also possess similar effects.
- Anticancer Potential : Some naphthalene derivatives have been studied for their anticancer properties, indicating that further research could be warranted for this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(R)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
- Structure : Shares the same binaphthyl scaffold but differs in stereochemistry (R-configuration vs. unspecified in the target compound).
- Molecular Weight : 626.22 g/mol (identical to the target compound).
- Synthesis : Prepared via iodination of a bis-MOM-protected binaphthol precursor using I(py)₂BF₄, analogous to methods for iodinated tetrahydronaphthalenes .
- Applications : Used as a chiral building block for ligands in asymmetric catalysis .
(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl
- Structure : Lacks iodine atoms but retains the bis-MOM-protected binaphthyl core.
- Molecular Weight : 374.44 g/mol.
- Physical Properties : Melting point 101–105°C; optical rotation +94.5° (C=1 in THF) .
- Key Difference : The absence of iodine reduces molecular weight and alters reactivity, making it more suitable as a chiral ligand precursor rather than a cross-coupling substrate .
3-Iodo-1-naphthol
Functional Analogues
3-Methoxy-2-naphthol
- Structure : Contains a methoxy group instead of iodine, with a hydroxyl group at the 2-position.
- Molecular Weight : 174.20 g/mol.
- Applications : Intermediate in synthesizing dyes and pharmaceuticals. The methoxy group directs electrophilic substitution, contrasting with the iodine’s role in coupling reactions .
B. Iodinated Tetrahydronaphthalenes (e.g., Compound 8 in )
Comparative Data Table
Key Research Findings
Synthetic Strategies :
- The target compound’s synthesis likely involves MOM protection of binaphthol followed by iodination, as seen in analogous binaphthyl systems .
- Iodination methods using I(py)₂BF₄ or electrophilic iodine sources are common across naphthalene derivatives .
Reactivity Differences: Iodinated binaphthyls undergo Suzuki-Miyaura couplings, whereas non-iodinated analogues like (R)-2,2'-bis(MOM)-binaphthyl are inert to such reactions but excel in chiral induction . The MOM group’s stability under basic conditions contrasts with the acid-labile nature of hydroxyl groups in 3-iodo-1-naphthol .
Chirality in binaphthyl derivatives (e.g., optical rotation in ) suggests utility in enantioselective catalysis .
Q & A
Q. What are effective synthetic strategies for introducing methoxymethoxy groups onto naphthalene rings?
Methoxymethoxy groups can be introduced via alkylation using methoxymethyl chloride as the alkylating agent. A typical procedure involves dissolving the naphthol derivative in DMF with a base like K₂CO₃, followed by stirring at elevated temperatures (e.g., 100°C) to facilitate nucleophilic substitution . For example, in the synthesis of alkoxy-substituted naphthalenes, K₂CO₃ acts as both a base and a desiccant, promoting the formation of the oxyanion intermediate, which reacts efficiently with alkyl halides . Reaction progress should be monitored via TLC, and purification can be achieved through column chromatography using gradients of petroleum ether and ethyl acetate.
Q. How can iodine substituents be regioselectively introduced into naphthalene derivatives?
Iodination can be achieved using electrophilic iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I₂). The choice of solvent and directing groups significantly impacts regioselectivity. For instance, aqueous media with mild acids (e.g., acetic acid) can promote iodocyclization, as demonstrated in the synthesis of iodinated diallyl-naphthalene diols . Steric and electronic effects of existing substituents (e.g., methoxymethoxy groups) direct iodine incorporation to less hindered positions, often para or ortho to electron-donating groups .
Advanced Research Questions
Q. What methodologies address discrepancies in iodination yields between NIS and molecular iodine?
Conflicting yields may arise from differences in reaction mechanisms. NIS, a milder iodinating agent, is less prone to over-iodination and side reactions compared to I₂, which requires careful stoichiometric control. In aqueous media, I₂ may form polyiodide species, altering reactivity . To reconcile data, optimize solvent polarity (e.g., dichloromethane vs. water) and temperature. For example, I₂ in acetic acid at 50°C achieved 85% yield in iodocyclization, whereas NIS in THF at room temperature provided 78% yield but higher regioselectivity .
Q. How can computational chemistry predict substituent effects on naphthalene reactivity?
Quantum mechanical calculations (e.g., DFT) can model electronic effects of substituents. For example, Fukui indices identify sites prone to electrophilic attack, while natural bond orbital (NBO) analysis reveals charge distribution. Institutions like ICReDD use reaction path searches to simulate transition states, predicting regioselectivity for methoxymethoxy and iodine substituents . Such models guide experimental design by narrowing solvent and catalyst choices, reducing trial-and-error approaches .
Q. What advanced spectroscopic techniques resolve structural ambiguities in multi-substituted naphthalenes?
Overlapping signals in ¹H NMR can be resolved using 2D techniques like COSY and NOESY. For example, in (2-hydroxy-7-methoxynaphthalen-1-yl)methanone derivatives, NOESY correlations confirmed intramolecular hydrogen bonding, while ¹³C DEPT-135 distinguished quaternary carbons . X-ray crystallography remains definitive for absolute configuration determination, as shown in studies of aroylated naphthalenes . For iodine-containing compounds, ¹²⁷I NMR (though less common) can confirm iodine environments .
Data Contradiction and Analysis
Q. How to interpret conflicting reports on the stability of methoxymethoxy-substituted naphthalenes?
Stability discrepancies may arise from hydrolysis susceptibility. Methoxymethoxy groups are more labile under acidic or basic conditions compared to methoxy groups. For instance, AlCl₃-mediated demethylation of 2,7-dimethoxynaphthalene in CH₂Cl₂ caused partial cleavage, whereas neutral conditions preserved the group . To mitigate instability, avoid protic solvents and use inert atmospheres during synthesis. Stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended .
Method Optimization
Q. What strategies improve yields in multi-step syntheses of poly-substituted naphthalenes?
Key strategies include:
- Sequential Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) ethers before introducing iodine or methoxymethoxy groups .
- One-Pot Reactions : Combine alkylation and iodination steps where feasible. For example, propargyl bromide alkylation followed by in situ iodination reduced purification steps .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Safety and Handling
Q. What precautions are critical when handling iodinated naphthalene derivatives?
Iodinated compounds may pose toxicity risks. Key precautions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
